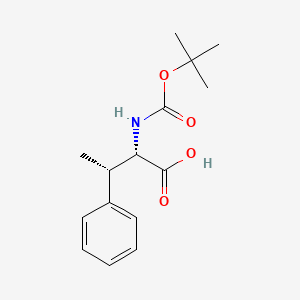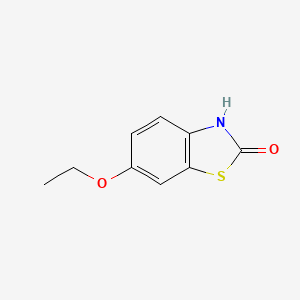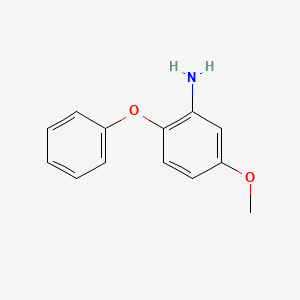
5-Bromo-6-chloro-3-indolyl caprylate
Descripción general
Descripción
5-Bromo-6-chloro-3-indolyl caprylate: is a chromogenic substrate commonly used in biochemical assays. It is known for its ability to detect esterase activity, producing a magenta color upon enzymatic cleavage . This compound is particularly useful in histochemical applications and various research fields due to its distinct colorimetric properties.
Mecanismo De Acción
Target of Action
The primary target of the compound 5-Bromo-6-chloro-3-indolyl caprylate is the enzyme esterase . Esterases are enzymes that catalyze the cleavage of ester bonds, which are common in biological systems. They play a crucial role in various biological processes, including the metabolism of lipids and proteins.
Mode of Action
This compound interacts with its target, esterase, by serving as a substrate for the enzyme . The esterase cleaves the ester bond in the compound, leading to a change in the compound’s structure .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the detection of esterase activity . When the compound is cleaved by esterase, it produces a chromogenic product, which can be detected and measured . This allows for the quantification of esterase activity in the sample, which can be useful in various research and diagnostic applications.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of the esterase enzyme and thus the compound’s efficacy as a substrate. Additionally, temperature can impact the stability of the compound and the rate of the enzymatic reaction. It is also important to note that the compound should be stored at low temperatures (below -15°C) and protected from light to maintain its stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-3-indolyl caprylate typically involves the esterification of 5-Bromo-6-chloro-3-indolyl with caprylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the product. The compound is usually produced in bulk and prepackaged for various research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-6-chloro-3-indolyl caprylate primarily undergoes hydrolysis reactions catalyzed by esterases. This hydrolysis results in the cleavage of the ester bond, releasing 5-Bromo-6-chloro-3-indolyl and caprylic acid .
Common Reagents and Conditions:
Hydrolysis: Esterases or other hydrolytic enzymes under physiological conditions.
Oxidation and Reduction: Not commonly involved in the primary reactions of this compound.
Substitution: Limited due to the stability of the indole ring structure.
Major Products: The major product of the hydrolysis reaction is 5-Bromo-6-chloro-3-indolyl, which further undergoes oxidation to form an insoluble magenta compound .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Bromo-6-chloro-3-indolyl caprylate is used as a chromogenic substrate to study enzyme kinetics and mechanisms, particularly those involving esterases .
Biology: In biological research, this compound is employed in histochemical staining to visualize esterase activity in tissues and cells. It helps in identifying and localizing esterase-producing cells .
Medicine: In medical research, this compound is used in diagnostic assays to detect bacterial infections, as certain bacteria produce esterases that can cleave this substrate .
Industry: Industrially, this compound is used in quality control assays to ensure the activity of esterase enzymes in various products .
Comparación Con Compuestos Similares
- 5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside
- 5-Bromo-4-chloro-3-indolyl octanoate
- 5-Bromo-4-chloro-3-indolyl butyrate
- 5-Bromo-6-chloro-3-indolyl β-D-glucuronide cyclohexylammonium salt
- 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside
- 6-Chloro-3-indolyl α-D-galactopyranoside
Uniqueness: 5-Bromo-6-chloro-3-indolyl caprylate is unique due to its specific ester bond, which makes it a suitable substrate for detecting esterase activity. Its ability to produce a distinct magenta color upon cleavage sets it apart from other similar compounds that may produce different colors or require different enzymatic activities .
Propiedades
IUPAC Name |
(5-bromo-6-chloro-1H-indol-3-yl) octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrClNO2/c1-2-3-4-5-6-7-16(20)21-15-10-19-14-9-13(18)12(17)8-11(14)15/h8-10,19H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODNRFUPDHGKHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CNC2=CC(=C(C=C21)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433264 | |
| Record name | 5-Bromo-6-chloro-3-indolyl caprylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209347-94-4 | |
| Record name | 5-Bromo-6-chloro-3-indolyl caprylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















